2,5-Dimethyl-2-hepten-6-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

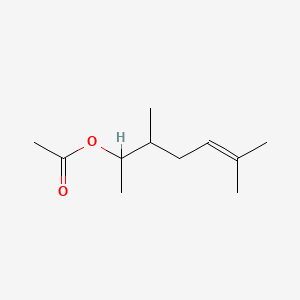

1,2,5-Trimethylhept-4-enyl acetate is an organic compound with the molecular formula C11H20O2. It is also known by its synonym, 3,6-Dimethyl-5-hepten-2-ol acetate . This compound is characterized by its acetate functional group attached to a heptenyl chain with three methyl substituents. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethylhept-4-enyl acetate typically involves the esterification of 3,6-Dimethyl-5-hepten-2-ol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:

Temperature: 60-80°C

Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.

Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of 1,2,5-Trimethylhept-4-enyl acetate follows similar principles but on a larger scale. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The process involves:

Raw Materials: 3,6-Dimethyl-5-hepten-2-ol, acetic acid or acetic anhydride.

Catalysts: Industrial acid catalysts.

Reaction Conditions: Controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethylhept-4-enyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetate group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Compounds with new functional groups replacing the acetate group.

Scientific Research Applications

Applications in Flavor and Fragrance Industry

Flavoring Agent :

- This compound is used as a flavoring agent in food products due to its fruity scent. It can enhance the sensory profile of various consumables, including beverages and confectioneries.

Fragrance Component :

- In the fragrance industry, 2,5-dimethyl-2-hepten-6-yl acetate is utilized for its ability to impart a fresh and fruity note. It is often incorporated into perfumes and personal care products.

Chemical Synthesis

This compound serves as an intermediate in organic synthesis. Its derivatives are explored for the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals. The compound's reactivity allows for various transformations that can yield valuable products.

Research has indicated that compounds similar to this compound may exhibit biological activities such as antimicrobial and antioxidant properties. These findings suggest potential applications in health-related fields, including food preservation and medicinal formulations.

Case Study 1: Flavor Profile Enhancement

A study conducted by researchers at a food technology institute demonstrated that the addition of this compound significantly enhanced the flavor profile of a beverage product. Sensory evaluation tests indicated a marked improvement in consumer preference when this compound was included in the formulation.

Case Study 2: Antioxidant Properties

In another study published in a reputable journal, scientists investigated the antioxidant properties of various esters, including this compound. The results showed that this compound exhibited notable radical scavenging activity, suggesting its potential use as a natural preservative in food products.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Flavoring Agent | Enhances taste profiles in food products |

| Fragrance Component | Adds fruity notes to perfumes and cosmetics |

| Chemical Synthesis | Serves as an intermediate for developing new chemical entities |

| Biological Activity Studies | Investigated for antimicrobial and antioxidant properties |

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylhept-4-enyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

3,6-Dimethyl-5-hepten-2-ol: The alcohol precursor to 1,2,5-Trimethylhept-4-enyl acetate.

2-Methylhept-5-en-2-ol acetate: A structurally similar compound with different methyl group positions.

Hexyl acetate: Another acetate ester with a different carbon chain length.

Uniqueness

1,2,5-Trimethylhept-4-enyl acetate is unique due to its specific arrangement of methyl groups and the presence of a double bond in the heptenyl chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2,5-Dimethyl-2-hepten-6-yl acetate, also known as 3,6-dimethylhept-5-en-2-yl acetate, is an organic compound with the molecular formula C11H20O2. It has garnered attention in various fields of research due to its potential biological activities and applications in medicine and industry. This article compiles data on its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 63270-15-5 |

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | 3,6-dimethylhept-5-en-2-yl acetate |

| InChI Key | NYHDGYDCGSOHPJ-UHFFFAOYSA-N |

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may influence several biochemical pathways. Notably, it has been studied for its interactions with enzymes and receptors that modulate cellular processes and metabolic pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria were recorded at approximately 25.9 µM, demonstrating significant bactericidal effects .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. In studies assessing the inhibition of NF-κB activation—a key transcription factor involved in inflammatory responses—certain derivatives of this compound showed promising results in attenuating lipopolysaccharide-induced activation more effectively than some parent compounds .

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of various compounds included this compound. The results indicated that while some related compounds displayed higher antibacterial activity, this acetate still maintained a notable effect against both S. aureus and MRSA isolates. The study emphasized the need for further exploration into structural modifications to enhance efficacy .

In Vitro Cell Viability Tests

In another investigation assessing cell viability, the compound was subjected to MTT assays to evaluate its cytotoxic effects on bacterial cells. Results showed a significant decrease in viability at concentrations correlating with its MIC values, indicating effective inhibition of bacterial growth through respiratory inhibition .

Research Applications

- Medicinal Chemistry : The compound's structure allows for modifications that could lead to new pharmaceuticals targeting infections or inflammation.

- Organic Synthesis : It serves as a reagent in organic chemistry for synthesizing more complex molecules.

- Industrial Uses : Utilized in the production of fragrances and flavors due to its pleasant aroma profile.

Properties

CAS No. |

63270-15-5 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

3,6-dimethylhept-5-en-2-yl acetate |

InChI |

InChI=1S/C11H20O2/c1-8(2)6-7-9(3)10(4)13-11(5)12/h6,9-10H,7H2,1-5H3 |

InChI Key |

NYHDGYDCGSOHPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C(C)C)C(C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.